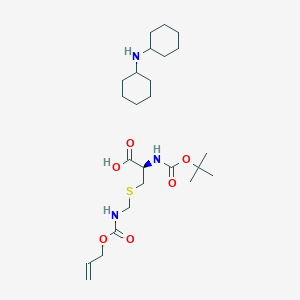

Boc-Cys(Allocam)-OH DCHA

Descripción general

Descripción

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid is a useful research compound. Its molecular formula is C25H45N3O6S and its molecular weight is 515.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos y proteínas

El compuesto Boc-Cys(Allocam)-OH DCHA se puede utilizar en la síntesis de péptidos y proteínas . Los grupos protectores en la molécula de cisteína permiten reacciones selectivas, lo que permite la creación de cadenas peptídicas complejas .

Etiquetado de proteínas

Este compuesto también se puede utilizar para el etiquetado de proteínas in vitro e in vivo . Los grupos protectores se pueden eliminar en condiciones específicas, lo que permite la unión de etiquetas a los residuos de cisteína .

Bioconjugación de proteínas

El compuesto se puede utilizar para la bioconjugación de proteínas, un proceso que implica la unión de pequeñas moléculas, como fármacos o sondas, a las proteínas . Esto puede ser útil en el desarrollo de nuevos terapéuticos o herramientas de diagnóstico .

Desarrollo de conjugados de proteínas terapéuticas

El derivado de cisteína se puede utilizar en el desarrollo de conjugados de proteínas terapéuticas . Estas son proteínas que se han modificado químicamente para mejorar sus propiedades terapéuticas, como una mayor estabilidad o una farmacocinética alterada .

Aplicaciones de imagenología

El compuesto se puede utilizar en aplicaciones de imagenología . Por ejemplo, se puede utilizar para crear conjugados de proteínas que se pueden utilizar para la imagenología y detección selectivas de tipos específicos de células .

Descubrimiento de fármacos

El derivado de cisteína se puede utilizar en el descubrimiento de fármacos . Se puede utilizar para crear conjugados covalentes fármaco-proteína, que se pueden utilizar para estudiar las interacciones entre los fármacos y sus objetivos proteicos .

Mecanismo De Acción

Target of Action

The primary target of Boc-Cys(Allocam)-OH DCHA is the cysteine thiol group in peptides and proteins . The compound serves as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .

Mode of Action

this compound interacts with its targets by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Pharmacokinetics

It’s known that the compound can be selectively deprotected under certain conditions , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This is achieved by protecting the cysteine thiol group during the synthesis process, preventing unwanted reactions and ensuring the correct structure of the final product .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the rate of reaction with Boc-Cys-OMe varies across different pH levels . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the environment in which it is used.

Análisis Bioquímico

Biochemical Properties

Boc-Cys(Allocam)-OH DCHA plays a significant role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The Alloc group in this compound is stable under acidic conditions but can be removed under basic conditions, making it a versatile tool in peptide synthesis . The compound’s interaction with enzymes such as proteases and peptidases ensures the selective modification of cysteine residues, preserving the native structure and function of the target proteins .

Cellular Effects

This compound influences various cellular processes by protecting cysteine residues in proteins, thereby preventing unwanted disulfide bond formation. This protection is crucial in maintaining the redox balance within cells and ensuring proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating the activity of cysteine-containing proteins . By preventing the oxidation of cysteine residues, this compound helps maintain the structural integrity of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of cysteine residues through the formation of a stable carbamate linkage. This linkage prevents the thiol group of cysteine from participating in unwanted reactions, such as disulfide bond formation. The Alloc group can be selectively removed under basic conditions, allowing for the controlled deprotection of cysteine residues . This selective protection and deprotection mechanism enable precise modifications of proteins and peptides, facilitating various biochemical studies and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under acidic conditions but undergoes degradation under basic conditions. The temporal effects of this compound include its gradual deprotection over time when exposed to basic environments . This controlled degradation allows researchers to manipulate the timing of cysteine residue exposure, enabling precise studies on protein folding, function, and interactions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s utility in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects cysteine residues without causing significant adverse effects . At higher dosages, toxic effects may be observed, including disruptions in cellular redox balance and protein function . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to cysteine modification and protection. The compound interacts with enzymes such as proteases and peptidases, facilitating the selective modification of cysteine residues . These interactions influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism . The compound’s role in modulating cysteine-containing proteins underscores its importance in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where cysteine protection is required . The compound’s distribution is influenced by its chemical properties, including its stability and solubility in different environments . This targeted transport and distribution enable precise biochemical modifications in specific cellular contexts .

Subcellular Localization

This compound exhibits subcellular localization patterns that are influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures the protection of cysteine residues in the appropriate cellular contexts . The compound’s ability to modulate protein function through selective cysteine protection highlights its significance in biochemical research .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQVUCGQPIZKU-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

-amine dihydrochloride](/img/structure/B1442651.png)